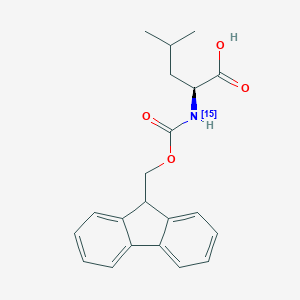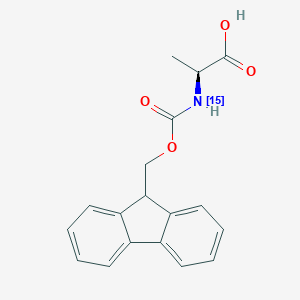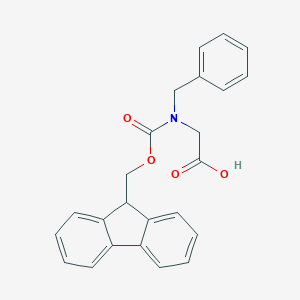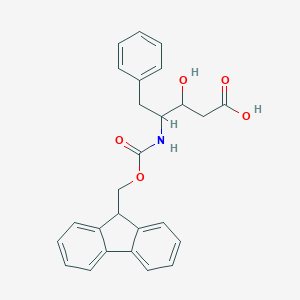
Boc-Tyr(PO3Me2)-OH
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Tyr(PO3Me2)-OH typically involves the protection of the amino group of tyrosine with a tert-butoxycarbonyl (Boc) group, followed by the phosphorylation of the hydroxyl group on the tyrosine side chain. The reaction conditions often include the use of specific reagents such as tert-butyl dicarbonate for Boc protection and dimethyl phosphite for phosphorylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and products .
化学反应分析
Types of Reactions
Boc-Tyr(PO3Me2)-OH undergoes various chemical reactions, including:
Oxidation: The phenolic group of tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require catalysts or specific solvents to facilitate the exchange of functional groups .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while substitution reactions can yield various phosphorylated or dephosphorylated tyrosine derivatives .
科学研究应用
Boc-Tyr(PO3Me2)-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.
Biology: Studied for its role in protein-protein interactions and enzyme activity.
Medicine: Investigated for its potential in drug development and as a biochemical probe.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
作用机制
The mechanism of action of Boc-Tyr(PO3Me2)-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphate group can mimic natural phosphorylation sites, allowing the compound to modulate enzyme activity and protein interactions. This makes it a valuable tool for studying phosphorylation-dependent processes in cells .
相似化合物的比较
Similar Compounds
Boc-Tyr-OMe: Another derivative of tyrosine with a methyl ester group instead of a phosphate group.
Boc-Tyr-OH: A simpler derivative with only the Boc protection and no additional functional groups.
Fmoc-Tyr(PO3Me2)-OH: Similar to Boc-Tyr(PO3Me2)-OH but with a different protecting group (Fmoc) for the amino group.
Uniqueness
This compound is unique due to its dual protection (Boc and phosphate) and its ability to undergo various chemical modifications. This makes it particularly useful in peptide synthesis and biochemical research, where precise control over functional groups is essential .
属性
IUPAC Name |
(2S)-3-(4-dimethoxyphosphoryloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24NO8P/c1-16(2,3)24-15(20)17-13(14(18)19)10-11-6-8-12(9-7-11)25-26(21,22-4)23-5/h6-9,13H,10H2,1-5H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVKDJVZEGSJSS-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OP(=O)(OC)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(OC)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Boc-Tyr(PO3Me2)-OH a valuable tool in peptide synthesis, particularly for incorporating phosphotyrosine?
A1: this compound is a derivative of tyrosine where the phenolic hydroxyl group is protected as a dimethyl phosphate ester, and the amino group is protected with a Boc group. This dual protection strategy is crucial for successfully incorporating phosphotyrosine into peptide sequences using solution-phase synthesis [].
- Solution-Phase Compatibility: Solution-phase synthesis relies on protecting groups that can be selectively removed under specific conditions. The Boc and dimethyl phosphate groups in this compound are cleavable under orthogonal conditions, making it compatible with this synthesis method [].
Q2: The research mentions a two-stage deprotection process after incorporating this compound. Could you elaborate on this process?
A2: The two-stage deprotection is essential for revealing the free phosphotyrosine residue while preserving the integrity of the synthesized peptide. Here's a breakdown:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


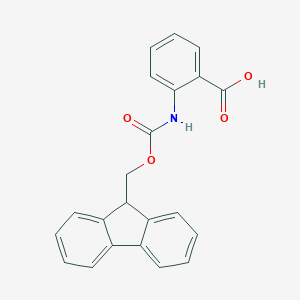
![4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid](/img/structure/B557976.png)
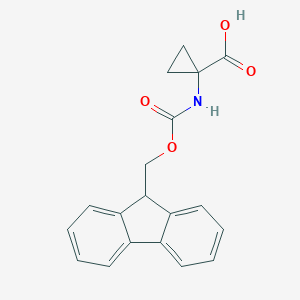
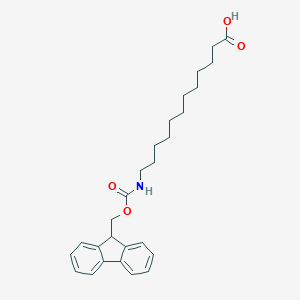
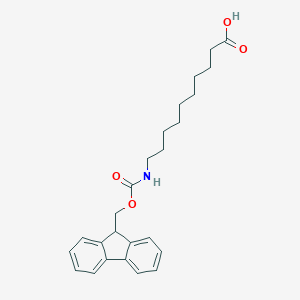

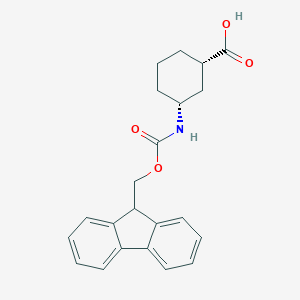
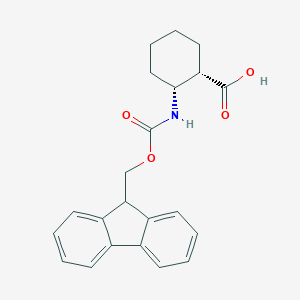
![Fmoc-[D]Gly-OH](/img/structure/B558005.png)

